molecular formula C10H20N2O B8532281 2-piperidin-4-yl-N-propylacetamide

2-piperidin-4-yl-N-propylacetamide

Cat. No.: B8532281
M. Wt: 184.28 g/mol
InChI Key: MRICCVUNTLUGHW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-piperidin-4-yl-N-propylacetamide is a chemical compound that belongs to the class of acetamides It is characterized by the presence of a piperidine ring, which is a six-membered ring containing one nitrogen atom

Properties

Molecular Formula

C10H20N2O

Molecular Weight

184.28 g/mol

IUPAC Name

2-piperidin-4-yl-N-propylacetamide

InChI

InChI=1S/C10H20N2O/c1-2-5-12-10(13)8-9-3-6-11-7-4-9/h9,11H,2-8H2,1H3,(H,12,13)

InChI Key

MRICCVUNTLUGHW-UHFFFAOYSA-N

Canonical SMILES

CCCNC(=O)CC1CCNCC1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-piperidin-4-yl-N-propylacetamide typically involves the reaction of piperidine with propylamine and acetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general synthetic route can be summarized as follows:

    Step 1: Piperidine is reacted with propylamine in the presence of a suitable catalyst to form N-n-propylpiperidine.

    Step 2: N-n-propylpiperidine is then reacted with acetic anhydride to yield 2-piperidin-4-yl-N-propylacetamide.

Industrial Production Methods

In an industrial setting, the production of 2-piperidin-4-yl-N-propylacetamide may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The reaction mixture is then purified using techniques such as distillation or crystallization to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

2-piperidin-4-yl-N-propylacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.

Major Products Formed

    Oxidation: N-oxides of 2-piperidin-4-yl-N-propylacetamide.

    Reduction: Amine derivatives of the compound.

    Substitution: Substituted derivatives with different functional groups.

Scientific Research Applications

2-piperidin-4-yl-N-propylacetamide has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 2-piperidin-4-yl-N-propylacetamide involves its interaction with specific molecular targets within cells. The compound can bind to receptors or enzymes, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-phenyl-N-4-piperidinylacetamide: Another acetamide derivative with a piperidine ring.

    N-ethyl-2-(piperidin-4-yloxy)acetamide: A structurally similar compound with an ethyl group instead of a propyl group.

Uniqueness

2-piperidin-4-yl-N-propylacetamide is unique due to its specific chemical structure, which imparts distinct physicochemical properties and biological activities

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